molecular formula C12H15ClF3NO B13516134 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride

3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride

Cat. No.: B13516134
M. Wt: 281.70 g/mol
InChI Key: LBVNMYIIOCWTSC-UHFFFAOYSA-N
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Description

3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Trifluoromethoxyphenyl Intermediate: The starting material, 4-(trifluoromethoxy)benzaldehyde, undergoes a reaction with a suitable nucleophile to form the corresponding alcohol.

    Formation of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under appropriate conditions to form the desired pyrrolidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
  • 3-{[4-(Methoxy)phenyl]methyl}pyrrolidine hydrochloride
  • 3-{[4-(Chloromethoxy)phenyl]methyl}pyrrolidine hydrochloride

Uniqueness

3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets compared to its analogs.

Properties

Molecular Formula

C12H15ClF3NO

Molecular Weight

281.70 g/mol

IUPAC Name

3-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride

InChI

InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)7-10-5-6-16-8-10;/h1-4,10,16H,5-8H2;1H

InChI Key

LBVNMYIIOCWTSC-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=CC=C(C=C2)OC(F)(F)F.Cl

Origin of Product

United States

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